molecular formula C28H20O2P2S B14637126 3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione CAS No. 56641-86-2

3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione

Cat. No.: B14637126
CAS No.: 56641-86-2
M. Wt: 482.5 g/mol
InChI Key: LCQSIUPZUIFJPC-UHFFFAOYSA-N
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Description

3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione is a chemical compound with the molecular formula C₂₈H₂₀O₂P₂S and a molecular weight of 482.47 g/mol This compound features a thiophene ring substituted with two diphenylphosphanyl groups at the 3 and 4 positions and two carbonyl groups at the 2 and 5 positions

Preparation Methods

The synthesis of 3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione typically involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . This reaction is known as the Paal–Knorr reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.

    Substitution: The diphenylphosphanyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione exerts its effects involves its ability to coordinate with metal ions. The diphenylphosphanyl groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various catalytic processes or biological interactions, depending on the metal ion and the specific application.

Comparison with Similar Compounds

Similar compounds to 3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione include other thiophene derivatives and phosphanyl-substituted compounds. For example:

    Thiophene-2,5-dione: Lacks the diphenylphosphanyl groups but shares the thiophene and carbonyl structure.

    Diphenylphosphanyl-substituted benzenes: Have similar phosphanyl groups but different core structures.

The uniqueness of this compound lies in its combination of the thiophene ring with diphenylphosphanyl and carbonyl groups, which imparts distinct electronic and coordination properties .

Properties

CAS No.

56641-86-2

Molecular Formula

C28H20O2P2S

Molecular Weight

482.5 g/mol

IUPAC Name

3,4-bis(diphenylphosphanyl)thiophene-2,5-dione

InChI

InChI=1S/C28H20O2P2S/c29-27-25(31(21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(28(30)33-27)32(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

LCQSIUPZUIFJPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=O)SC3=O)P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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